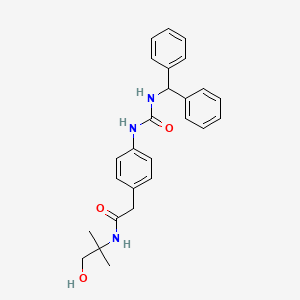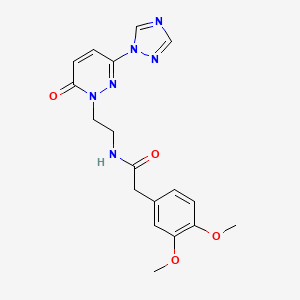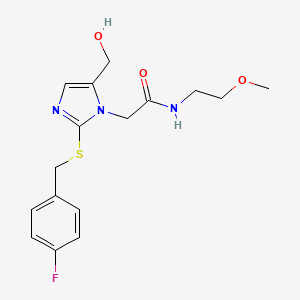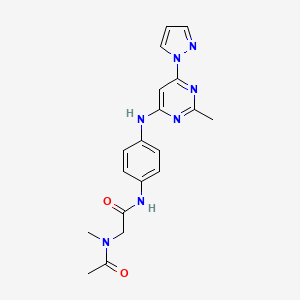
2-(4-(3-benzhydrylureido)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(3-benzhydrylureido)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide is a chemical compound that is commonly known as BHU-1. It is a synthetic compound that has been developed for research purposes. BHU-1 has been shown to have potential applications in the field of cancer research due to its ability to inhibit the growth of cancer cells.
Applications De Recherche Scientifique
BHU-1 has been shown to have potential applications in the field of cancer research. In vitro studies have demonstrated that BHU-1 has the ability to inhibit the growth of cancer cells. BHU-1 has been shown to be effective against a variety of cancer cell lines, including breast cancer, prostate cancer, and lung cancer. BHU-1 has also been shown to be effective in vivo in animal models of cancer.
Mécanisme D'action
The mechanism of action of BHU-1 is not fully understood. However, studies have shown that BHU-1 inhibits the activity of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer cells and is involved in the regulation of pH in cancer cells. Inhibition of CAIX activity by BHU-1 leads to a decrease in pH in cancer cells, which in turn inhibits the growth of cancer cells.
Biochemical and Physiological Effects:
BHU-1 has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that BHU-1 inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. BHU-1 has also been shown to inhibit the migration and invasion of cancer cells. In vivo studies have demonstrated that BHU-1 inhibits the growth of tumors in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
BHU-1 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. BHU-1 has been shown to be effective against a variety of cancer cell lines, making it a useful tool for cancer research. However, BHU-1 also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. BHU-1 also has limited stability in solution, which can make it difficult to store and use in experiments.
Orientations Futures
There are several future directions for research on BHU-1. One direction is to further investigate the mechanism of action of BHU-1. Understanding the mechanism of action of BHU-1 could lead to the development of more effective cancer treatments. Another direction is to investigate the potential use of BHU-1 in combination with other cancer treatments. BHU-1 may have synergistic effects when used in combination with other cancer treatments. Additionally, further studies are needed to investigate the safety and efficacy of BHU-1 in human clinical trials.
Méthodes De Synthèse
The synthesis of BHU-1 involves the reaction of 3-benzhydrylurea with 4-aminophenylacetic acid in the presence of a coupling agent. The resulting product is then treated with isobutyl chloroformate to form BHU-1. The synthesis of BHU-1 has been reported in several research studies, and the compound has been synthesized using different methods.
Propriétés
IUPAC Name |
2-[4-(benzhydrylcarbamoylamino)phenyl]-N-(1-hydroxy-2-methylpropan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3/c1-26(2,18-30)29-23(31)17-19-13-15-22(16-14-19)27-25(32)28-24(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-16,24,30H,17-18H2,1-2H3,(H,29,31)(H2,27,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNIIWCVRSTAGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)CC1=CC=C(C=C1)NC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(3-benzhydrylureido)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-bromophenyl)-2-(3-hydroxypropyl)-5-methyl-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2660227.png)


![3-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B2660232.png)



![N-Methyl-N-[2-oxo-2-(2-thiophen-2-ylethylamino)ethyl]prop-2-enamide](/img/structure/B2660241.png)

![4-[benzyl(methyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2660244.png)

![1-((1R,5S)-8-(3-(4-fluorophenoxy)benzoyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2660247.png)

![2-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B2660250.png)